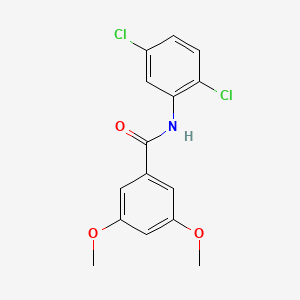
N-(2,5-dichlorophenyl)-3,5-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dichlorophenyl)-3,5-dimethoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of two chlorine atoms and two methoxy groups attached to a benzene ring, along with an amide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dichlorophenyl)-3,5-dimethoxybenzamide typically involves the reaction of 2,5-dichloroaniline with 3,5-dimethoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or chloroform.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-(2,5-Dichlorphenyl)-3,5-dimethoxybenzamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Methoxygruppen können zu entsprechenden Aldehyden oder Carbonsäuren oxidiert werden.
Reduktion: Die Amidgruppe kann unter geeigneten Bedingungen zu einem Amin reduziert werden.
Substitution: Die Chloratome können durch andere Nukleophile wie Amine oder Thiole substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid können für Oxidationsreaktionen verwendet werden.
Reduktion: Lithiumaluminiumhydrid oder Wasserstoffgas in Gegenwart eines Katalysators können für die Reduktion verwendet werden.
Substitution: Nukleophile wie Natriumazid oder Thioharnstoff können für Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von 3,5-Dimethoxybenzoesäure oder 3,5-Dimethoxybenzaldehyd.
Reduktion: Bildung von N-(2,5-Dichlorphenyl)-3,5-dimethoxybenzylamin.
Substitution: Bildung verschiedener substituierter Benzamide, abhängig von dem verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
N-(2,5-Dichlorphenyl)-3,5-dimethoxybenzamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und antikanzerogener Eigenschaften.
Medizin: Wird auf seine potenziellen therapeutischen Anwendungen untersucht, insbesondere in der Entwicklung neuer Medikamente.
Industrie: Wird in der Produktion von Spezialchemikalien und -materialien verwendet.
Wirkmechanismus
Der Wirkmechanismus von N-(2,5-Dichlorphenyl)-3,5-dimethoxybenzamid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren. Beispielsweise kann sie bestimmte Enzyme hemmen, die an der Zellproliferation beteiligt sind, was zu ihren potenziellen antikanzerogenen Wirkungen führt. Die genauen Wege und Zielstrukturen können je nach spezifischer Anwendung und Kontext variieren.
Wirkmechanismus
The mechanism of action of N-(2,5-dichlorophenyl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
N-(3,5-Dichlorphenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amin: Eine Verbindung mit ähnlichen Strukturmerkmalen, aber unterschiedlichen biologischen Aktivitäten.
N-(2,6-Dichlorphenyl)-bernsteinsäureamid: Ein weiteres Benzamid-Derivat mit unterschiedlichen chemischen Eigenschaften.
Einzigartigkeit
N-(2,5-Dichlorphenyl)-3,5-dimethoxybenzamid ist einzigartig aufgrund der spezifischen Anordnung seiner funktionellen Gruppen, die ihm eine besondere chemische Reaktivität und biologische Aktivität verleihen. Seine Kombination aus Chlor- und Methoxysubstituenten macht es zu einer vielseitigen Verbindung für verschiedene Anwendungen.
Eigenschaften
Molekularformel |
C15H13Cl2NO3 |
|---|---|
Molekulargewicht |
326.2 g/mol |
IUPAC-Name |
N-(2,5-dichlorophenyl)-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C15H13Cl2NO3/c1-20-11-5-9(6-12(8-11)21-2)15(19)18-14-7-10(16)3-4-13(14)17/h3-8H,1-2H3,(H,18,19) |
InChI-Schlüssel |
CMZDFVXFSUPBOF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















